1-[(2-Nitrophenyl)amino]propan-2-ol
Description
1-[(2-Nitrophenyl)amino]propan-2-ol is a nitro-substituted aromatic compound featuring a propan-2-ol backbone linked to a 2-nitrophenyl group via an amino bridge. Its molecular formula is C₉H₁₁N₂O₃, with a molar mass of 195.20 g/mol. The compound’s structure combines a nitro group (electron-withdrawing) at the ortho position of the phenyl ring, an amino group, and a hydroxyl group on the propanol chain.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
1-(2-nitroanilino)propan-2-ol |
InChI |
InChI=1S/C9H12N2O3/c1-7(12)6-10-8-4-2-3-5-9(8)11(13)14/h2-5,7,10,12H,6H2,1H3 |
InChI Key |
LOCIDSOOVDDDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Nitro Group Impact: The nitro group in this compound may increase toxicity compared to non-nitro analogs like bisoprolol. However, branching (e.g., 2-methyl-2-nitro-1-propanol) reduces acute toxicity (higher LD₅₀) . Nitro alcohols generally exhibit lower occupational exposure limits (OELs) due to metabolic risks. For instance, 2-nitro-1-propanol has a recommended OEL of 0.8 ppm, stricter than non-branched nitropropanes (10–25 ppm) .
Amino and Hydroxyl Groups: The amino-propanol moiety is shared with beta-blockers (e.g., bisoprolol), but the nitro group likely precludes similar receptor interactions, redirecting utility toward chemical synthesis .
Anti-Inflammatory Potential: Diarylpropane analogs (e.g., compound 1 in ) with hydroxyl/methoxy substituents show potent NO inhibition (IC₅₀ = 4.00 μmol/L). The nitro group in this compound may reduce such activity due to electron withdrawal and steric effects .
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